(20R)-20-Hydroxypregn-4-en-3-one
(20R)-20-Hydroxypregn-4-en-3-one
(20S)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one. It has a role as a human metabolite and a mouse metabolite.
(20S)-20-Hydroxypregn-4-en-3-one is a natural product found in Homo sapiens with data available.
A biologically active 20-alpha-reduced metabolite of PROGESTERONE. It is converted from progesterone to 20-alpha-hydroxypregn-4-en-3-one by the 20-ALPHA-HYDROXYSTEROID DEHYDROGENASE in the CORPUS LUTEUM and the PLACENTA.
(20S)-20-Hydroxypregn-4-en-3-one is a natural product found in Homo sapiens with data available.
A biologically active 20-alpha-reduced metabolite of PROGESTERONE. It is converted from progesterone to 20-alpha-hydroxypregn-4-en-3-one by the 20-ALPHA-HYDROXYSTEROID DEHYDROGENASE in the CORPUS LUTEUM and the PLACENTA.
Brand Name:
Vulcanchem
CAS No.:
145-15-3
VCID:
VC21100437
InChI:
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16?,17?,18?,19?,20-,21+/m0/s1
SMILES:
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Molecular Formula:
C21H32O2
Molecular Weight:
316.5 g/mol
(20R)-20-Hydroxypregn-4-en-3-one
CAS No.: 145-15-3
Cat. No.: VC21100437
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (20S)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one. It has a role as a human metabolite and a mouse metabolite. (20S)-20-Hydroxypregn-4-en-3-one is a natural product found in Homo sapiens with data available. A biologically active 20-alpha-reduced metabolite of PROGESTERONE. It is converted from progesterone to 20-alpha-hydroxypregn-4-en-3-one by the 20-ALPHA-HYDROXYSTEROID DEHYDROGENASE in the CORPUS LUTEUM and the PLACENTA. |
|---|---|
| CAS No. | 145-15-3 |
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | (10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16?,17?,18?,19?,20-,21+/m0/s1 |
| Standard InChI Key | RWBRUCCWZPSBFC-QCAKBGNHSA-N |
| Isomeric SMILES | CC(C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
| SMILES | CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
| Melting Point | 126 - 131 °C |
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